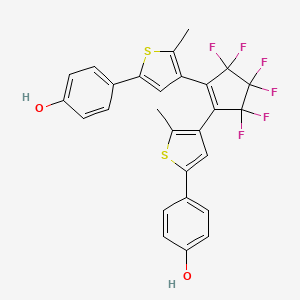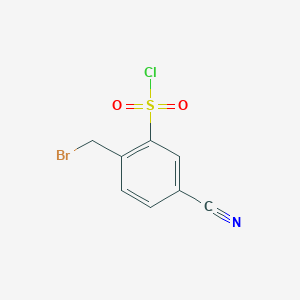
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a cyano group, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, typically under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed
Major Products
Substitution: Products include various substituted benzene derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the sulfonic acid derivative
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for various studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive towards nucleophiles, while the sulfonyl chloride group can act as an electrophile in various reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-5-cyanobenzenesulfonyl chloride
- 2-(Iodomethyl)-5-cyanobenzenesulfonyl chloride
- 2-(Bromomethyl)-4-cyanobenzenesulfonyl chloride
Uniqueness
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromomethyl and a cyano group on the benzene ring provides a unique combination of reactivity that is not found in many other compounds .
Eigenschaften
Molekularformel |
C8H5BrClNO2S |
|---|---|
Molekulargewicht |
294.55 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO2S/c9-4-7-2-1-6(5-11)3-8(7)14(10,12)13/h1-3H,4H2 |
InChI-Schlüssel |
KQORGSFIQKLKLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


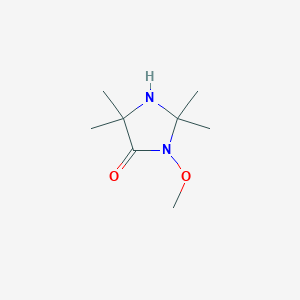

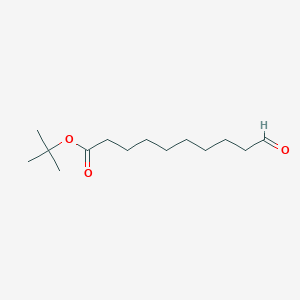



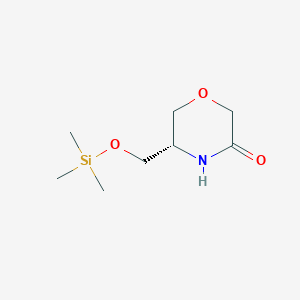
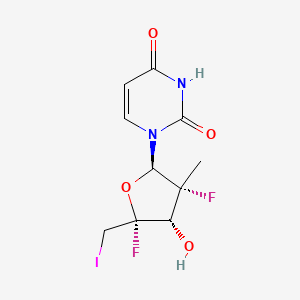


![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
